ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate: is a bicyclic compound with a unique structure that includes an azabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable photochemical reactions that can be adapted for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclohexane ring.
Reduction: Reduction reactions can also occur, especially targeting the carboxylic acid ester group.
Substitution: The compound is prone to nucleophilic substitution reactions, which can modify the ester group or the azabicyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed under basic conditions.
Major Products:
Oxidation: Products include oxidized derivatives of the azabicyclohexane ring.
Reduction: Reduced forms of the carboxylic acid ester group.
Substitution: Substituted derivatives with modified ester or ring structures.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it is used to study the interactions of bicyclic compounds with biological targets, providing insights into their potential therapeutic effects.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azabicyclohexane ring structure allows for specific binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but lack the azabicyclohexane ring.
Bicyclo[2.1.1]hexanes: These compounds have a different ring structure but are also used in medicinal chemistry.
3-azabicyclo[3.1.0]hexane derivatives: These derivatives have similar structural features and are used in similar applications.
Uniqueness: The presence of the azabicyclohexane ring in ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate provides unique binding properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8-5-6(8)3-4-9-8/h6,9H,2-5H2,1H3/t6-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXMHPBISAMATP-SVRRBLITSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12C[C@H]1CCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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